molecular formula C12H18N6O B11741260 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B11741260
M. Wt: 262.31 g/mol
InChI Key: HOZDFBKAOVEOQU-UHFFFAOYSA-N
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Description

3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring fused with a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Triazolopyridine Moiety: The pyrazole intermediate is then reacted with a suitable triazolopyridine precursor in the presence of a base, such as potassium carbonate, to form the desired triazolopyridine-pyrazole compound.

    Methoxylation and Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines, under mild to moderate temperatures.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

The compound’s potential medicinal properties are of significant interest. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine
  • **3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-ol
  • **3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-thiol

Uniqueness

The uniqueness of 3-methoxy-1-[1-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-pyrazol-4-amine lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

3-methoxy-1-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C12H18N6O/c1-8(18-7-9(13)12(16-18)19-2)11-15-14-10-5-3-4-6-17(10)11/h7-8H,3-6,13H2,1-2H3

InChI Key

HOZDFBKAOVEOQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C2N1CCCC2)N3C=C(C(=N3)OC)N

Origin of Product

United States

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